molecular formula C22H27ClN2O4 B4494421 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide

2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide

Cat. No.: B4494421
M. Wt: 418.9 g/mol
InChI Key: FWVCKPTWLJYRAV-UHFFFAOYSA-N
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Description

2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide is a synthetic organic compound that belongs to the class of azepane derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide typically involves the following steps:

    Formation of the azepane ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 4-chlorophenyl group: This step may involve nucleophilic substitution reactions.

    Attachment of the 3,4,5-trimethoxyphenyl group: This can be done through coupling reactions such as Suzuki or Heck coupling.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to increase yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques like recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions can occur at the carbonyl group of the carboxamide.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Substitution reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

    Oxidation products: Carboxylic acids, aldehydes.

    Reduction products: Amines, alcohols.

    Substitution products: Halogenated, nitrated, or sulfonated derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways.

    Medicine: Potential therapeutic agent for various diseases.

    Industry: Used in the development of new materials or as intermediates in chemical processes.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The compound may modulate the activity of these targets, leading to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide: Known for its unique combination of functional groups.

    Other azepane derivatives: May have different substituents on the azepane ring or aromatic rings.

Uniqueness

The uniqueness of this compound lies in its specific combination of a 4-chlorophenyl group and a 3,4,5-trimethoxyphenyl group, which may confer distinct biological activities and chemical properties.

Properties

IUPAC Name

2-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)azepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27ClN2O4/c1-27-19-13-17(14-20(28-2)21(19)29-3)24-22(26)25-12-6-4-5-7-18(25)15-8-10-16(23)11-9-15/h8-11,13-14,18H,4-7,12H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVCKPTWLJYRAV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)N2CCCCCC2C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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